chemical structure and properties of 2,2-Bis(ethylsulfanyl)acetohydrazide
chemical structure and properties of 2,2-Bis(ethylsulfanyl)acetohydrazide
An In-Depth Technical Guide to 2,2-Bis(ethylsulfanyl)acetohydrazide: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2,2-Bis(ethylsulfanyl)acetohydrazide, a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document leverages established chemical principles and data from structurally related analogs to present a scientifically grounded exploration of its core attributes. We will delve into its chemical architecture, propose a robust synthetic pathway, predict its key physicochemical properties, and discuss its potential applications, particularly within the realm of drug discovery.
Molecular Structure and Inferred Reactivity
2,2-Bis(ethylsulfanyl)acetohydrazide is a carbohydrazide where one hydrogen of hydrazine is substituted by a 2,2-bis(ethylsulfanyl)acetyl group. The central reactivity of this molecule is dictated by the hydrazide functional group (-CONHNH₂), which is a versatile precursor in organic synthesis.[1][2] The presence of two nucleophilic nitrogen atoms and an adjacent carbonyl group allows for a wide range of chemical transformations, most notably condensation reactions with aldehydes and ketones to form hydrazones.[2][3]
The thioacetal group (bis(ethylsulfanyl)) is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions, which is a key consideration in reaction planning. The ethyl groups contribute to the molecule's lipophilicity.
Figure 1: Chemical Structure of 2,2-Bis(ethylsulfanyl)acetohydrazide
Proposed Synthesis Pathway
The synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide can be logically approached through a two-step process starting from 2,2-bis(ethylsulfanyl)acetaldehyde. This method is analogous to well-established procedures for synthesizing other acetohydrazide derivatives.[1][4][5]
Figure 2: Proposed Synthetic Workflow for 2,2-Bis(ethylsulfanyl)acetohydrazide
Experimental Protocol:
Step 1: Synthesis of Ethyl 2,2-bis(ethylsulfanyl)acetate
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Oxidation: 2,2-Bis(ethylsulfanyl)acetaldehyde is first oxidized to 2,2-bis(ethylsulfanyl)acetic acid. A suitable oxidizing agent, such as potassium permanganate or Jones reagent, can be employed under controlled temperature conditions to prevent over-oxidation.
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Esterification: The resulting carboxylic acid is then esterified. The crude 2,2-bis(ethylsulfanyl)acetic acid is dissolved in an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude ethyl 2,2-bis(ethylsulfanyl)acetate. This intermediate can be purified by vacuum distillation.
Step 2: Synthesis of 2,2-Bis(ethylsulfanyl)acetohydrazide
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Hydrazinolysis: The purified ethyl 2,2-bis(ethylsulfanyl)acetate is dissolved in ethanol. An excess of hydrazine hydrate (typically 2-3 equivalents) is added dropwise to the solution at room temperature.[5]
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Reaction: The reaction mixture is then refluxed for 4-6 hours. The formation of the hydrazide is often indicated by the precipitation of the product as the reaction progresses.[6]
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Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2,2-Bis(ethylsulfanyl)acetohydrazide.
Predicted Physicochemical Properties
While experimental data is not directly available, the properties of 2,2-Bis(ethylsulfanyl)acetohydrazide can be inferred from its constituent parts and related molecules.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₁₄N₂OS₂ | Based on chemical structure |
| Molecular Weight | 194.32 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Similar acetohydrazide derivatives are typically solids.[3] |
| Melting Point | Moderately high | The presence of hydrogen bonding in the hydrazide group will likely result in a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO); sparingly soluble in water. | The hydrazide group imparts some polarity, while the ethyl and thioether groups increase lipophilicity. |
| Stability | Stable under normal conditions; hygroscopic. | Hydrazides can be sensitive to moisture.[7] It should be stored away from strong oxidizing agents.[3] |
Potential Applications in Drug Development
Hydrazide and hydrazone derivatives are known to exhibit a wide spectrum of biological activities.[8] By extension, 2,2-Bis(ethylsulfanyl)acetohydrazide serves as a promising scaffold for the synthesis of novel therapeutic agents.
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Antimicrobial and Antifungal Agents: Many acetohydrazide derivatives have demonstrated significant antimicrobial and antifungal properties.[3][8] The 2,2-bis(ethylsulfanyl)acetohydrazide core can be reacted with various aromatic and heterocyclic aldehydes to create a library of hydrazones for screening against bacterial and fungal strains.
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Anticancer and Antitumor Agents: The hydrazide-hydrazone scaffold is a common feature in compounds with antiproliferative and antitumor activities.[3][8] The lipophilic nature of the bis(ethylsulfanyl) group may enhance cell membrane permeability, a desirable trait for cytotoxic agents.
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Anticonvulsant and Anti-inflammatory Activity: Various substituted hydrazides have been investigated for their potential as anticonvulsant and anti-inflammatory drugs.[8]
The primary synthetic utility of 2,2-Bis(ethylsulfanyl)acetohydrazide lies in its role as a precursor for more complex heterocyclic systems, such as 1,3,4-oxadiazoles and pyrazoles, which are also important pharmacophores.[1]
Conclusion
2,2-Bis(ethylsulfanyl)acetohydrazide is a molecule with considerable, yet largely unexplored, potential. Based on the established chemistry of related compounds, a reliable synthetic route is proposed, and its key properties are predicted. Its structural features, particularly the reactive hydrazide moiety, make it a valuable building block for combinatorial chemistry and the development of novel heterocyclic compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its utility in medicinal chemistry and drug discovery.
References
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Li, Y., et al. (2020). The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8. RSC Advances. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]
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Khan, I., et al. (2018). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Benzothiazol-2-ylsulfanyl)-acetic acid (1-phenyl-ethylidene)-hydrazide. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Singh, P., et al. (2015). Synthesis of Bis-Amide and Hydrazide Containing Derivatives of Malonic Acid and Thiophenoladducts of Acidhydrazones Derived from 2-[(N-acetyl) 2, 5-dichloroanilido] Acetohydrazide. Biomedical and Pharmacology Journal. Available at: [Link]
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Chemical Synthesis Database. (2025). 2,2-bis(ethylsulfanyl)propanal. Retrieved from [Link]
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Lee, S. M., et al. (2019). 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid. Molbank. Available at: [Link]
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Pharmaffiliates. (n.d.). (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Retrieved from [Link]
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Mohammed, M. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]
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ResearchGate. (n.d.). Chemical diagram for 2-{[bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid (1). Retrieved from [Link]
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